molecular formula C8H9N5O B13889369 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one

3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one

Cat. No.: B13889369
M. Wt: 191.19 g/mol
InChI Key: XCFDQBHWKYALJP-UHFFFAOYSA-N
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Description

3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one is unique due to its combination of pyrazole and pyridazine rings, which imparts distinct chemical and biological properties. Its potential pharmacological activities and role as an intermediate in organic synthesis further highlight its uniqueness.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one

InChI

InChI=1S/C8H9N5O/c1-12-5-6(4-10-12)13-3-2-7(14)8(9)11-13/h2-5H,1H3,(H2,9,11)

InChI Key

XCFDQBHWKYALJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2C=CC(=O)C(=N2)N

Origin of Product

United States

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